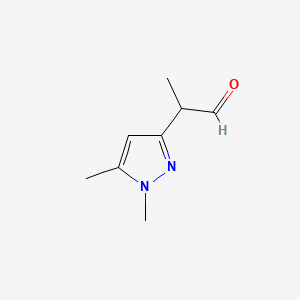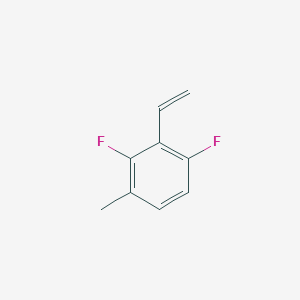
1,3-Difluoro-4-methyl-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethenyl-1,3-difluoro-4-methylbenzene is an aromatic compound with a benzene ring substituted by an ethenyl group, two fluorine atoms, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-1,3-difluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene derivative is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another approach involves the use of Grignard reagents, where a halogenated benzene derivative reacts with a Grignard reagent to form the desired product .
Industrial Production Methods
Industrial production of 2-ethenyl-1,3-difluoro-4-methylbenzene may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-ethenyl-1,3-difluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Br2/FeBr3 for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonic acid, and halogenated derivatives.
Scientific Research Applications
2-ethenyl-1,3-difluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethenyl-1,3-difluoro-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring undergoes attack by electrophiles, forming a positively charged intermediate (arenium ion), which then loses a proton to restore aromaticity . The presence of fluorine atoms can influence the reactivity and stability of the intermediate, affecting the overall reaction pathway.
Comparison with Similar Compounds
Similar Compounds
- 1,3-difluoro-4-methylbenzene
- 2-ethenyl-1,4-difluoro-4-methylbenzene
- 2-ethenyl-1,3-dichloro-4-methylbenzene
Uniqueness
2-ethenyl-1,3-difluoro-4-methylbenzene is unique due to the presence of both ethenyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C9H8F2 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-ethenyl-1,3-difluoro-4-methylbenzene |
InChI |
InChI=1S/C9H8F2/c1-3-7-8(10)5-4-6(2)9(7)11/h3-5H,1H2,2H3 |
InChI Key |
XUGNMAUJRBMBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


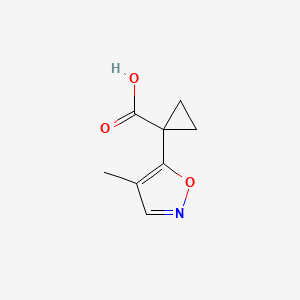


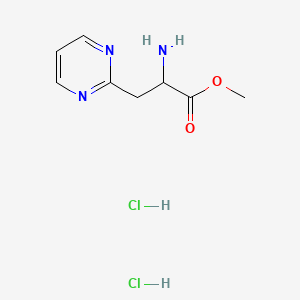
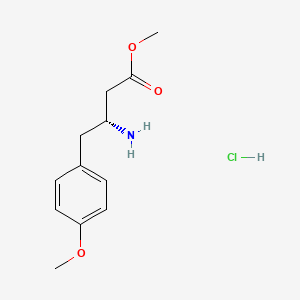
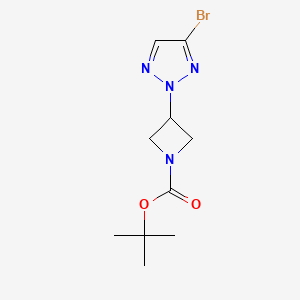
![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
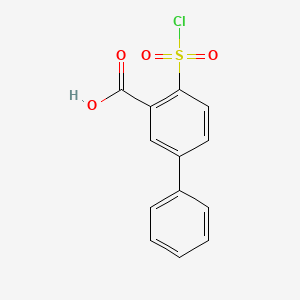
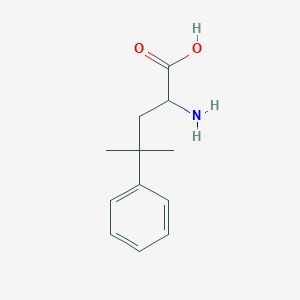
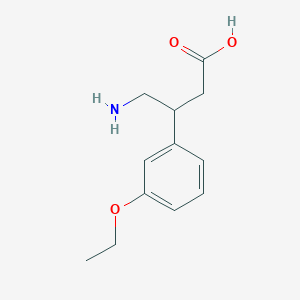
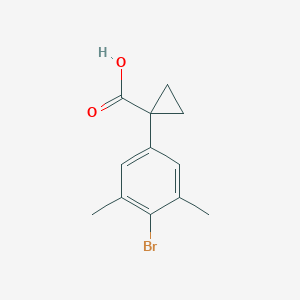
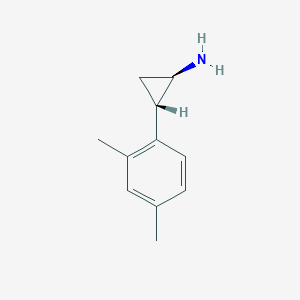
![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
